

Technical Guide: Physicochemical Properties of 3-Fluoro-4-methylbenzaldehyde

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Compound of Interest

Compound Name: 3-Fluoro-4-methylbenzaldehyde

Cat. No.: B1272653

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of **3-Fluoro-4-methylbenzaldehyde**, a key aromatic aldehyde intermediate. Its unique fluorine substitution makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.^[1] The data and structural relationships are presented for ease of reference and integration into research and development workflows.

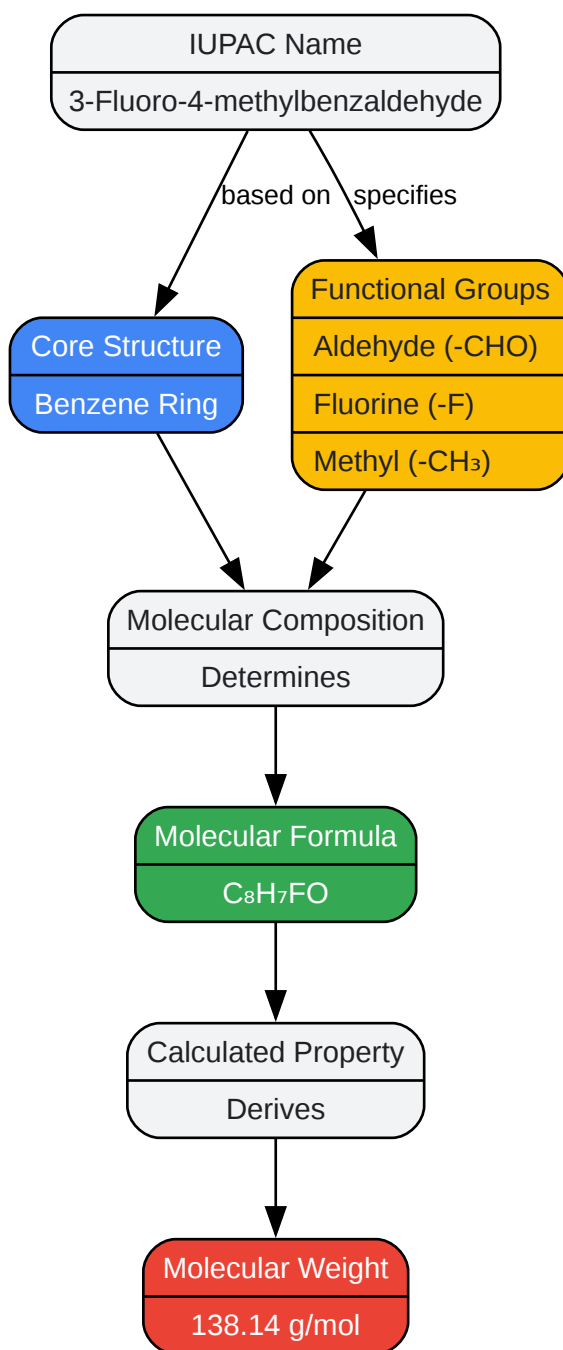
Core Chemical Data

3-Fluoro-4-methylbenzaldehyde is an organic compound valued for the enhanced reactivity and stability conferred by its fluorine substituent.^[1] The following table summarizes its key quantitative properties.

Property	Value	Source
Molecular Formula	C ₈ H ₇ FO	[1] [2] [3]
Linear Formula	FC ₆ H ₃ (CH ₃)CHO	
Molecular Weight	138.14 g/mol	[1] [2]
CAS Number	177756-62-6	[1]
Density	1.133 - 1.14 g/mL	[1]
Boiling Point	206 °C	[1] [3]
Refractive Index	n ₂₀ /D 1.52 - 1.5245	[1]
Appearance	Light yellow to yellow to orange clear liquid	[1]

Structural and Molecular Relationship

The chemical properties of **3-Fluoro-4-methylbenzaldehyde** are derived directly from its molecular structure. The IUPAC name dictates the arrangement of the functional groups on the benzene ring, which in turn determines the molecular formula and consequent molecular weight. The following diagram illustrates this logical relationship.



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Logical relationship between chemical name, structure, and properties.

Experimental Considerations

While detailed experimental protocols are highly specific to a given synthesis or analysis, some general safety and handling information is available.

- Hazard Classifications: The compound is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335).[2]
- Storage: It should be stored at room temperature.[1]
- Purity: Commercially available purities are typically $\geq 95\%$ or 98% as determined by Gas Chromatography (GC).[1]

Due to its role as a synthetic intermediate, experimental protocols would typically involve its use as a reactant in reactions such as nucleophilic additions, condensations, or palladium-catalyzed cross-coupling reactions to construct more complex molecules for the pharmaceutical or materials science sectors.[1] Researchers should consult relevant synthetic methodology literature for specific procedural details.

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- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 3-Fluoro-4-methylbenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1272653#3-fluoro-4-methylbenzaldehyde-molecular-weight-and-formula]

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